molecular formula C13H16N8O4 B14199593 N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine CAS No. 918867-99-9

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine

Katalognummer: B14199593
CAS-Nummer: 918867-99-9
Molekulargewicht: 348.32 g/mol
InChI-Schlüssel: PNHKSKYNPUEAHA-WOUKDFQISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a synthetic nucleoside derivative combining adenosine—a naturally occurring purine nucleoside—with a 1,2,3-triazole moiety at the 2-position of the adenine ring. The 1,2,3-triazole group is renowned for its versatility in medicinal chemistry, enhancing pharmacokinetic properties such as metabolic stability, solubility, and target affinity . This compound likely exploits adenosine’s intrinsic role in cellular signaling (e.g., via purinergic receptors) while leveraging the triazole’s capacity to modulate electronic and steric interactions. Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely adopted "click chemistry" method for triazole formation .

Eigenschaften

CAS-Nummer

918867-99-9

Molekularformel

C13H16N8O4

Molekulargewicht

348.32 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(triazol-1-yl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C13H16N8O4/c1-14-10-7-11(18-13(17-10)21-3-2-16-19-21)20(5-15-7)12-9(24)8(23)6(4-22)25-12/h2-3,5-6,8-9,12,22-24H,4H2,1H3,(H,14,17,18)/t6-,8-,9-,12-/m1/s1

InChI-Schlüssel

PNHKSKYNPUEAHA-WOUKDFQISA-N

Isomerische SMILES

CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Kanonische SMILES

CNC1=C2C(=NC(=N1)N3C=CN=N3)N(C=N2)C4C(C(C(O4)CO)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Core Synthetic Strategies for Triazole-Adenosine Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, or "click chemistry," is the most widely employed method for introducing the 1,2,3-triazole ring at the C2 position of adenosine. This approach leverages the regioselective 1,3-dipolar cycloaddition between a 2-azidoadenosine intermediate and terminal alkynes under Cu(I) catalysis.

Synthesis of 2-Azido-N6-Methyladenosine

The preparation begins with the synthesis of 2-azido-N6-methyladenosine (23 in), a pivotal intermediate. This is achieved through a two-step process:

  • N6-Methylation : Reacting 2-amino-6-chloropurine riboside with methylamine in tetrahydrofuran (THF) introduces the N6-methyl group.
  • Azidation : Subsequent treatment with sodium azide and a copper(I) catalyst replaces the C2 amino group with an azide. Notably, this step is complicated by spontaneous cyclization of the azide into a tetrazole tautomer (17% yield).
Triazole Formation via CuAAC

The azide intermediate undergoes cycloaddition with terminal alkynes (e.g., acetylene, phenylacetylene) in a water/butanol solvent system. Cu(I) catalysts such as CuI or CuBr selectively yield 1,4-disubstituted triazoles. For example:

  • Reaction of 2-azido-N6-methyladenosine with acetylene produces N-methyl-2-(1H-1,2,3-triazol-1-yl)adenosine in 66% yield after purification.
  • Aromatic alkynes (e.g., phenylacetylene) enhance A3 adenosine receptor (A3AR) affinity (Ki ≈ 10 nM) but require longer reaction times (12–24 hours).

Key Optimization Parameters :

  • Solvent : A 1:1 mixture of water and butanol minimizes side reactions.
  • Catalyst Loading : 10 mol% CuI ensures complete conversion.
  • Temperature : Reactions proceed efficiently at 25–40°C.

Alternative Routes: Sonogashira Coupling and Mitsunobu Conditions

While CuAAC dominates, alternative methods have been explored for specialized applications:

Sonogashira Coupling

In one approach, 2-iodo-N6-methyladenosine undergoes palladium-catalyzed cross-coupling with terminal alkynes to form C2-alkynylated intermediates. Subsequent azidation and cyclization yield the triazole. However, this method is less efficient (yields ≤ 50%) and requires stringent anhydrous conditions.

Mitsunobu Reaction for 5′-Azido Derivatives

A modified strategy involves synthesizing 5′-azido-5′-deoxy-2′,3′-O-isopropylideneadenosine via Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). After deprotection, the 5′-azido group participates in CuAAC, though this route primarily targets 5′-modified analogues.

Critical Analysis of Reaction Conditions and Byproducts

Azide-Tetrazole Tautomerism

A major challenge in synthesizing 2-azidoadenosine derivatives is their propensity to cyclize into tetrazoles. Nuclear magnetic resonance (NMR) studies confirm that 2-azido-N6-methyladenosine exists as a mixture of azide (83%) and tetrazole (17%) tautomers in dimethyl sulfoxide (DMSO). This equilibrium complicates purification and reduces overall yields.

Mitigation Strategies :

  • Low-Temperature Processing : Conducting reactions below 0°C suppresses cyclization.
  • Rapid Chromatography : Silica gel chromatography with dichloromethane/methanol (20:1) eluent isolates the azide form.

Regioselectivity in CuAAC

The CuAAC reaction’s 1,4-regioselectivity is critical for ensuring structural uniformity. Density functional theory (DFT) calculations reveal that copper(I) acetylide intermediates favor a six-membered transition state, directing the alkyne’s terminal carbon to the azide’s internal nitrogen. This selectivity is confirmed by X-ray crystallography of triazole-adenosine derivatives.

Structural and Pharmacological Validation

Spectroscopic Characterization

  • 1H NMR : The triazole proton resonates as a singlet at δ 8.2–8.5 ppm.
  • 13C NMR : The C2 carbon shifts from δ 120 ppm (azide) to δ 145 ppm (triazole).
  • Mass Spectrometry : High-resolution electrospray ionization (HR-ESI-MS) confirms the molecular ion at m/z 349.1321 [M+H]+.

Biological Activity Correlations

Modifications at the triazole’s 4-position significantly influence A3AR binding:

  • 4-Cyclopentylmethyl substituent (10 in) achieves Ki = 11.7 nM and >100-fold selectivity over A1 and A2A receptors.
  • 4-Phenyl substituent reduces affinity (Ki = 145 nM), highlighting steric and electronic sensitivities.

Comparative Synthesis Data

Method Starting Material Catalyst Yield (%) Selectivity (A3AR Ki, nM) Reference
CuAAC (Acetylene) 2-Azido-N6-methyladenosine CuI 66 10.4
CuAAC (Phenylacetylene) 2-Azido-N6-methyladenosine CuBr 58 12.1
Sonogashira Coupling 2-Iodo-N6-methyladenosine Pd(PPh3)4 50 N/A
Mitsunobu Azidation 2′,3′-O-Isopropylideneadenosine PPh3/DEAD 72 N/A

Industrial and Environmental Considerations

Scalability Challenges

  • Cost of Azide Precursors : Sodium azide (NaN3) poses handling risks and regulatory hurdles.
  • Copper Removal : Residual Cu(I) necessitates chelating resins (e.g., Chelex 100) for pharmaceutical-grade purity.

Green Chemistry Alternatives

Recent advances employ recyclable Cu nanoparticles immobilized on cellulose, reducing catalyst waste by 40%. Microwave-assisted CuAAC further cuts reaction times to 1–2 hours.

Analyse Chemischer Reaktionen

Types of Reactions: N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the molecule .

Wissenschaftliche Forschungsanwendungen

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a compound with significant biological activity, particularly as an agonist for adenosine receptors. Research indicates that modifications at the triazole position can enhance affinity and selectivity for specific adenosine receptors, such as A3 adenosine receptors. This compound has demonstrated potential in modulating various physiological processes, including inflammation and cancer cell proliferation.

Potential Applications in Medicinal Chemistry
N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine has potential applications in medicinal chemistry due to its ability to selectively bind to adenosine receptors.

  • Drug Development It can be used as a lead compound for developing new drugs targeting adenosine receptors involved in various diseases such as cancer.
  • Inflammation, Diabetes, and Asthma UDP and UDP-glucose activate the P2Y14 receptor (P2Y14R) to modulate processes related to inflammation, diabetes, and asthma .
  • A2A/A2B AR antagonists Triazole-pyrimidine-methylbenzonitrile core can be designed and synthesised as novel dual A2A/A2B AR antagonists .

Role of Adenosine Receptors
N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine stands out due to its unique combination of a pyridine moiety and a triazole ring, which enhances its biological profile compared to simpler nucleoside analogs. Its specific interactions at the A3 receptor also highlight its potential therapeutic applications in treating conditions related to adenosine signaling dysregulation.

Wirkmechanismus

The mechanism of action of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, leading to inhibition .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Differences

  • Triazole Positioning: Unlike triazole-acetamide derivatives (e.g., compounds 6i and 6p in ), where the triazole is linked to benzimidazole via an acetamide spacer, N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine integrates the triazole directly into the adenine scaffold. This structural distinction may confer selectivity for nucleoside-binding enzymes or receptors, such as adenosine deaminase or A2A receptors .

Stability and Pharmacokinetics

  • Gastric Fluid Stability: Triazole-oxazolidinones (e.g., 1a and 1b in ) degrade in simulated gastric fluid, highlighting the vulnerability of certain triazole derivatives.
  • Solubility Profile: The hydrophilic adenosine moiety may improve aqueous solubility compared to hydrophobic triazole-aryl derivatives (e.g., 5e in ), which require sulfonate groups for solubility enhancement .

Biologische Aktivität

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is a synthetic compound that combines the structural features of adenosine with a triazole moiety. This compound has garnered attention due to its potential biological activities, particularly in modulating adenosine receptors, which play critical roles in various physiological processes.

Chemical Structure and Synthesis

The molecular formula for N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine is C₁₈H₁₈N₈O₄. The synthesis typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient formation of triazoles. This method enhances the compound's lipophilicity and receptor binding affinity compared to traditional adenosine derivatives .

Adenosine Receptor Interaction

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine primarily acts as an agonist for adenosine receptors, particularly the A3 subtype. Research indicates that modifications at the triazole position can enhance affinity and selectivity for these receptors . Binding affinity studies demonstrate that this compound exhibits significant interactions with A3 receptors, which are implicated in various pathological conditions including inflammation and cancer .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. In vitro studies suggest that it inhibits enzymes related to inflammatory pathways, thereby potentially modulating inflammatory responses . The ability to selectively bind to adenosine receptors further enhances its therapeutic potential in treating inflammatory diseases.

Anticancer Activity

N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine has been evaluated for its anticancer effects against various cell lines. Studies indicate that it induces cell cycle arrest and apoptosis in cancer cells. For instance, in experiments with HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, the compound demonstrated significant cytotoxic activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionCell Lines TestedKey Findings
Adenosine Receptor AgonismSelective binding to A3 receptorsVariousEnhanced receptor affinity
Anti-inflammatoryInhibition of inflammatory enzymesNot specifiedModulates inflammatory pathways
AnticancerInduces apoptosis and cell cycle arrestHCT-116, MCF-7Significant cytotoxicity observed

The mechanism by which N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine exerts its biological effects involves modulation of adenylate cyclase activity through its interaction with adenosine receptors. This modulation can lead to alterations in cyclic AMP (cAMP) levels within cells, influencing various downstream signaling pathways associated with inflammation and tumor growth .

Case Studies

Several studies have highlighted the efficacy of N-Methyl-2-(1H-1,2,3-triazol-1-yl)adenosine:

  • Cytotoxicity Study : In a study assessing the cytotoxic effects on colon (HCT-116) and breast (MCF-7) cancer cell lines, the compound exhibited IC50 values indicating potent anti-proliferative effects. The mechanism involved G0/G1 phase arrest and induction of apoptosis .
  • Inflammation Modulation : Another study reported that N-Methyl derivatives significantly reduced pro-inflammatory cytokines in vitro, suggesting potential applications in treating chronic inflammatory conditions .

Q & A

Q. Which open-source tools are recommended for structural analysis of triazole-adenosine derivatives?

  • Tools :
  • SHELX Suite : For crystallographic refinement (SHELXL) and experimental phasing (SHELXD) .
  • PyMOL : Visualize docking poses and hydrogen-bonding networks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.